Afatinib is approved by the US Food and Drug Administration (FDA) for the treatment of EGFR-mutated NSCLC. Epidermal growth factor receptor (EGFR) is a protein that plays a role in the growth and survival of some cancer cells. Mutations in the EGFR gene can lead to uncontrolled cell growth and the development of cancer. Afatinib works by blocking the activity of the mutated EGFR protein, thereby inhibiting the growth and spread of NSCLC cells.
Afatinib is also being investigated for the treatment of other types of cancer, including:
Afatinib is an oral medication classified as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It is known for its ability to covalently bind to the kinase domains of these receptors, leading to irreversible inhibition of their autophosphorylation and downstream signaling pathways. This mechanism is particularly effective in treating certain types of non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, such as exon 19 deletions and exon 21 L858R substitutions .
Afatinib acts by irreversibly inhibiting the epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases [, ]. These enzymes play a critical role in signaling pathways that promote cancer cell growth and survival. By blocking these kinases, Afatinib disrupts these signals, leading to cell death or cell cycle arrest in tumors with EGFR or HER2 mutations [].
Afatinib can cause various side effects, including diarrhea, rash, acne, mouth sores, and decreased appetite []. It can also impact fertility in both men and women [].
Clinical trials have established the safety profile of Afatinib, but close monitoring by healthcare professionals is essential during treatment [].
Afatinib is not effective against all types of NSCLC mutations, particularly the T790M mutation, which often develops as a resistance mechanism after initial treatment [].
The primary chemical reaction involving afatinib is its covalent binding to the active site of the EGFR through a Michael addition mechanism. This occurs via a reactive acrylamide group in afatinib that targets cysteine residues within the kinase domains of EGFR, HER2, and HER4. The binding results in the formation of a stable covalent adduct, effectively blocking the receptor's tyrosine kinase activity .
This reaction leads to the inhibition of receptor signaling, which is critical for tumor growth and proliferation.
Afatinib exhibits significant biological activity as a selective inhibitor of the ErbB family. Its irreversible binding results in prolonged inhibition of receptor signaling pathways that are crucial for cell proliferation and survival. In clinical settings, afatinib has been shown to effectively reduce tumor size in patients with specific EGFR mutations associated with NSCLC. The drug's pharmacokinetic profile indicates that it reaches maximum plasma concentrations within 2 to 5 hours post-administration and has an effective elimination half-life of approximately 37 hours .
Common adverse effects associated with afatinib include diarrhea, rash, stomatitis, and decreased appetite, which are primarily due to its action on normal epithelial tissues expressing ErbB receptors .
The synthesis of afatinib involves several key steps. One notable method includes the reaction of 2-amino-4-fluoro-5-nitrobenzoic acid with formamide under elevated temperatures to yield 4-fluoro-6-nitroquinazolinone. Subsequent reactions lead to the formation of afatinib through further modifications involving various chemical reagents and conditions .
The general synthetic pathway can be outlined as follows:
These steps culminate in the formation of afatinib, which is then purified for pharmaceutical use.
Afatinib is primarily used in oncology for the treatment of advanced non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene. It has been approved for use in patients who have previously received chemotherapy or other targeted therapies. The drug has demonstrated efficacy in shrinking tumors and prolonging progression-free survival compared to traditional chemotherapeutic agents .
Afatinib undergoes various drug interactions that can affect its pharmacokinetics and efficacy. It is known to be a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In vitro studies have shown that strong inhibitors of these transporters can significantly increase afatinib exposure, while inducers can decrease it .
Notably:
These interactions necessitate careful management when prescribing afatinib alongside other medications.
Afatinib shares similarities with other tyrosine kinase inhibitors but is unique due to its irreversible binding mechanism and selectivity for multiple ErbB receptors. Here are some comparable compounds:
Compound Name | Mechanism | Selectivity | Unique Features |
---|---|---|---|
Gefitinib | Reversible EGFR inhibitor | Primarily EGFR | First-generation EGFR inhibitor |
Erlotinib | Reversible EGFR inhibitor | Primarily EGFR | Used for NSCLC and pancreatic cancer |
Lapatinib | Dual inhibitor (EGFR/HER2) | EGFR & HER2 | Effective against HER2-positive breast cancer |
Osimertinib | Irreversible EGFR inhibitor | Mutant EGFR | Targeted toward T790M resistance mutation |
Afatinib's irreversible action provides a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in cases where persistent signaling through mutated receptors contributes to tumor resistance .
Afatinib possesses the systematic International Union of Pure and Applied Chemistry name: (2E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide [1]. The molecular formula for the free base form of afatinib is C₂₄H₂₅ClFN₅O₃, with a molecular weight of 485.944 Da [4]. When formulated as the dimaleate salt, the molecular formula becomes C₃₂H₃₃ClFN₅O₁₁, corresponding to a molecular weight of 718.1 g/mol [6].
The Chemical Abstracts Service registry number for afatinib free base is 850140-72-6, while the dimaleate salt form bears the registry number 850140-73-7 [1] [3]. Additional identifiers include the European Community number 810-720-4 for the free base and the Unique Ingredient Identifier 41UD74L59M [1].
The structural framework of afatinib centers around a quinazoline bicyclic aromatic system, which serves as the fundamental scaffold for epidermal growth factor receptor binding interactions [5]. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, providing the rigid planar structure essential for target recognition [5].
Functional group analysis reveals several critical moieties attached to the quinazoline core. At the 4-position, a 3-chloro-4-fluoroanilino group extends from the quinazoline ring, forming the primary pharmacophore responsible for hydrophobic interactions within the binding pocket [5]. The 6-position bears a (2E)-4-(dimethylamino)but-2-enamide substituent, which contributes to the compound's electrophilic reactivity through its α,β-unsaturated amide system [1] [5].
The 7-position features a [(3S)-oxolan-3-yl]oxy substituent, commonly referred to as a tetrahydrofuran-3-yloxy group, which significantly influences the compound's three-dimensional conformation and solubility characteristics [1] [21].
Afatinib contains one chiral center located at the 3-position of the tetrahydrofuran ring, designated as the (3S)-configuration [26]. This stereochemical assignment has been confirmed through various analytical techniques and represents the thermodynamically stable enantiomer [26]. The compound does not undergo epimerization under normal storage conditions, ensuring stereochemical stability [26].
The geometric isomerism of the but-2-enamide side chain is fixed in the (E)-configuration, as indicated by the systematic nomenclature [1]. This E-geometry is maintained through conjugation with the adjacent amide carbonyl group, preventing rotation around the carbon-carbon double bond [1].
Crystallographic studies have revealed that afatinib exhibits pseudo-inversion symmetry when crystallized from acetonitrile, with two independent molecules in the asymmetric unit [21]. The tetrahydrofuran substituents demonstrate conformational disorder, with disorder ratios of approximately 0.718:0.282 for one molecule and 0.787:0.213 for the second molecule [21].
Afatinib dimaleate demonstrates pH-dependent solubility characteristics that reflect its basic nature [6]. The compound contains two basic functional groups: a dimethylamine group with a pKa of 8.2 ± 0.1 and a quinazoline nitrogen with a pKa of 5.0 ± 0.1 [6].
pH Range | Solubility | Medium |
---|---|---|
1-6 | >50 mg/mL | Aqueous buffer |
6-7 | >1 mg/mL | Aqueous buffer |
>8 | 0.04 mg/mL | Free base form |
The exceptional solubility at acidic pH values results from protonation of the basic nitrogen atoms, forming water-soluble ionic species [6]. Between pH 6 and 7, solubility decreases significantly but remains above 1 mg/mL, ensuring adequate dissolution for pharmaceutical applications [6]. Above pH 7, the compound exists predominantly as the neutral free base with markedly reduced aqueous solubility [6].
Organic solvent solubility studies indicate highest solubility in dimethyl sulfoxide (>50 mg/mL), moderate solubility in methanol (10-25 mg/mL), and enhanced solubility in 1:1 mixtures of acetonitrile, methanol, and ethanol with water (>50 mg/mL) [6].
The lipophilicity of afatinib varies significantly with pH, reflecting its ionizable nature [6] [7]. At pH ≥ 9, where the compound exists as the neutral free base, the partition coefficient (log P) reaches 4.7, indicating high lipophilicity [6]. At physiological pH 7.4, the distribution coefficient (log D) is 3.8, suggesting moderate lipophilicity under biological conditions [6].
This high lipophilicity contributes to the compound's large apparent volume of distribution (2,000-3,570 L) observed in pharmacokinetic studies [7]. The basic compound characteristics, combined with high lipophilicity, result in extensive tissue distribution and a prolonged terminal elimination half-life of approximately 37 hours [7].
Afatinib demonstrates variable stability under different stress conditions, with multiple degradation pathways identified through forced degradation studies [10] [11]. Under acidic conditions, three primary degradation products form: DP-1, DP-2, and DP-3 [11]. Alkaline degradation produces DP-2, DP-3, and DP-4, while neutral hydrolysis generates four degradation products: DP-1, DP-2, DP-3, and DP-5 [11].
Oxidative stress conditions for three days result in formation of DP-1 and DP-6, with one identified degradation product being afatinib-N-oxide (3.17% formation) with molecular weight m/z 524.2 [31]. Thermal stress produces DP-2, DP-5, and DP-7, while photolytic degradation in solid state yields DP-2, DP-8, DP-9, and DP-10 [11].
The degradation pathways involve hydrolysis of the maleate ester under alkaline conditions, yielding oxalamide derivatives with pseudo-first-order kinetics and activation energy of approximately 45 kJ/mol [23]. Two major degradation products have been isolated and characterized through preparative high-performance liquid chromatography, with structures confirmed by nuclear magnetic resonance spectroscopy [10].
Afatinib dimaleate exists as a crystalline solid exhibiting polymorphic behavior [13]. Multiple crystalline forms of both the free base and dimaleate salt have been characterized, designated as forms A through M for the dimaleate salt and forms E and F for the free base [13]. These polymorphic forms are distinguished through X-ray powder diffraction patterns, with characteristic peaks at specific 2θ values [13].
The free base demonstrates distinct crystalline peaks at 2θ values of 5.2, 10.4, 12.4, and 14.4 ± 0.2 degrees in powder X-ray diffraction spectra [25]. Differential scanning calorimetry studies reveal sharp endothermic peaks at 95°C and 125°C, corresponding to melting transitions of the crystalline form [25].
Afatinib dimaleate appears as a white to brownish yellow crystalline powder [6]. The crystalline structure incorporates two molecules of maleic acid per molecule of afatinib base, forming a stable salt with enhanced aqueous solubility compared to the free base [6]. Crystallization from acetonitrile produces a mixed water-acetonitrile solvate with the formula C₂₄H₂₅ClFN₅O₃·0.25C₂H₃N·2H₂O [21].
Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of afatinib and its degradation products [10]. Proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) experiments have been conducted to confirm the structures of isolated degradation products [10].
The nuclear magnetic resonance analysis provides detailed information about the quinazoline core structure, the tetrahydrofuran substituent configuration, and the (E)-geometry of the but-2-enamide side chain [27]. Chiral nuclear magnetic resonance techniques confirm the (3S)-configuration of the tetrahydrofuran moiety with enantiomeric excess greater than 98% [23].
Structural confirmation through nuclear magnetic resonance spectroscopy involves analysis of chemical shifts, coupling patterns, and integration ratios to verify the proposed molecular structure [27]. The technique proves particularly valuable for distinguishing between different polymorphic forms and solvate structures [21].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for afatinib characterization [15]. Liquid chromatography-tandem mass spectrometry methods have been developed for quantification purposes, utilizing electrospray ionization in positive ion mode [15] [29].
The protonated molecular ion [M+H]⁺ appears at m/z 486.36 for afatinib, with characteristic daughter ions observed in multiple reaction monitoring experiments [29]. Fragmentation patterns include transitions from m/z 486.36 to 370.90, providing specific identification criteria [29].
High-resolution mass spectrometry using quadrupole time-of-flight instruments enables accurate mass determination and elemental composition confirmation [10]. Tandem mass spectrometry experiments provide structural information through characteristic fragmentation pathways, particularly useful for degradation product identification [10] [31].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [25]. The infrared spectrum of afatinib displays characteristic peaks at 2,968 and 2,833 cm⁻¹ due to C-H stretching of methyl groups, 1,647 cm⁻¹ for C=O stretching of the amide group, and 1,335 cm⁻¹ for C-N stretching of the aromatic amine group [25].
Ultraviolet-visible spectroscopy demonstrates absorption maxima at 246 nm, providing a basis for quantitative analysis [30]. The electronic transitions correspond to π→π* transitions within the quinazoline chromophore system [30]. Beer-Lambert law linearity is observed in the concentration range of 5-25 μg/mL with correlation coefficient of 0.999 [30].
Spectrophotometric methods utilizing ultraviolet-visible detection offer simple, economical, and rapid analytical approaches for pharmaceutical quality control applications [30]. The absorption characteristics remain consistent across different pH conditions, enabling versatile analytical applications [30].
X-ray crystallography provides definitive structural information about afatinib's three-dimensional molecular arrangement and crystal packing [21]. Single crystal X-ray diffraction studies have been performed on afatinib solvates, revealing detailed bond lengths, bond angles, and intermolecular interactions [21].
The crystal structure analysis shows that afatinib crystallizes in the tetragonal space group P4₂₁2 as a mixed water-acetonitrile solvate [21]. Two crystallographically independent molecules exist in the asymmetric unit, exhibiting pseudo-inversion symmetry [21]. Bond lengths and angles fall within expected ranges, with the quinazoline core maintaining planarity with maximum deviations of 0.073 Å [21].
Hydrogen bonding patterns revealed through crystallographic analysis include N-H···O interactions between secondary amine and amide carbonyl groups, as well as water-mediated hydrogen bonds connecting to dimethylamino nitrogen atoms and quinazoline nitrogen atoms [21]. These intermolecular interactions contribute to the overall crystal stability and influence the solid-state properties of different polymorphic forms [21].
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